Chmfl-bmx-078

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

CHMFL-BMX-078 is a highly potent and selective type II irreversible BMX kinase inhibitor with an IC50 of 11 nM . It is used for research purposes only .

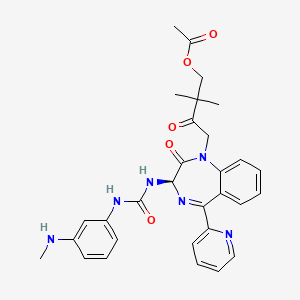

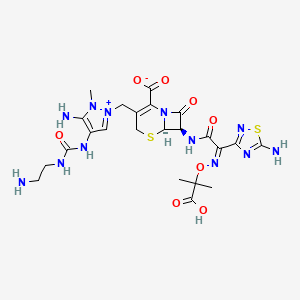

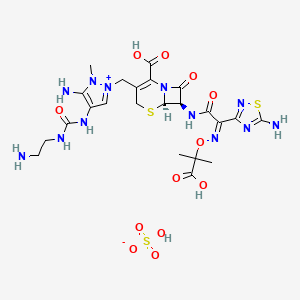

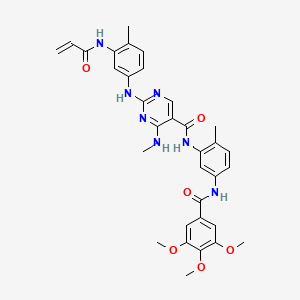

Molecular Structure Analysis

The molecular formula of CHMFL-BMX-078 is C33H35N7O6 . It has a molecular weight of 625.68 . The InChI code is 1S/C33H35N7O6/c1-8-28(41)38-24-16-22(12-10-18(24)2)37-33-35-17-23(30(34-4)40-33)32(43)39-25-15-21(11-9-19(25)3)36-31(42)20-13-26(44-5)29(46-7)27(14-20)45-6/h8-17H,1H2,2-7H3,(H,36,42)(H,38,41)(H,39,43)(H2,34,35,37,40) .Aplicaciones Científicas De Investigación

Melanoma Treatment

“Chmfl-bmx-078” is a BMX inhibitor that has shown significant potential in the treatment of melanoma, particularly in overcoming resistance to other treatments . It has been observed that “Chmfl-bmx-078” significantly decreases the phosphorylation of AKT, a protein kinase involved in cell survival and growth . This inhibitor has high selectivity for vemurafenib-resistant melanoma cells . The combination treatment with vemurafenib and “Chmfl-bmx-078” inhibited both the AKT pathway and ERK signaling pathway, which explains their enhanced inhibitory effects .

Kinase Inhibition

“Chmfl-bmx-078” is a BMX non-receptor tyrosine kinase inhibitor . Kinases are proteins that play a key role in cell signaling and are often implicated in cancer and other diseases . By inhibiting the function of these kinases, “Chmfl-bmx-078” can potentially disrupt the growth and proliferation of cancer cells .

Overcoming Drug Resistance

One of the major challenges in cancer treatment is the development of resistance to drugs. “Chmfl-bmx-078” has been found to overcome the resistance of melanoma to vemurafenib via inhibiting the AKT pathway . This makes it a promising candidate for use in combination therapies to enhance the effectiveness of existing treatments and overcome drug resistance .

Potential Applications in Other Diseases

While the primary focus of research on “Chmfl-bmx-078” has been in the context of cancer, its role as a kinase inhibitor suggests potential applications in other diseases as well. Kinases play a central role in many cellular processes, and their dysregulation is implicated in a wide range of diseases . Therefore, “Chmfl-bmx-078” could potentially be used in the treatment of other diseases where kinases play a key role .

Mecanismo De Acción

Target of Action

CHMFL-BMX-078 is a highly potent and selective type II irreversible BMX kinase inhibitor . The primary target of CHMFL-BMX-078 is the Bone marrow kinase in the X chromosome (BMX, also called ETK), a nonreceptor tyrosine kinase . BMX is involved in various physiological processes such as tumorigenicity, cell motility, adhesion, angiogenesis, proliferation, and differentiation .

Mode of Action

CHMFL-BMX-078 interacts with its target, BMX, by forming a covalent bond with the cysteine 496 residue in the DFG-out inactive conformation of BMX . This interaction results in the inhibition of BMX total tyrosine phosphorylation . CHMFL-BMX-078 is about 80-fold more potent against BMX wt (EC 50 =5.8 nM) than C496S mutant (EC 50 =459 nM) for the inhibition of BMX total tyrosine phosphorylation .

Biochemical Pathways

The primary biochemical pathway affected by CHMFL-BMX-078 is the AKT pathway . CHMFL-BMX-078 significantly decreases the phosphorylation of AKT . The compound also has high selectivity for vemurafenib-resistant melanoma cells . The combination treatment with vemurafenib and CHMFL-BMX-078 inhibits both the AKT pathway and ERK signaling pathway .

Pharmacokinetics

CHMFL-BMX-078 exhibits a short half-life (T 1/2 =0.80 h) in intravenous (iv) injection . It also displays an acceptable C max (13565.23 ng/mL) and AUC 0-t (1386.41 ng/mL h) in iv injection .

Safety and Hazards

Direcciones Futuras

Propiedades

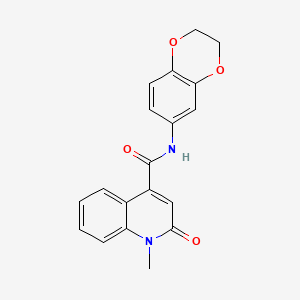

IUPAC Name |

4-(methylamino)-2-[4-methyl-3-(prop-2-enoylamino)anilino]-N-[2-methyl-5-[(3,4,5-trimethoxybenzoyl)amino]phenyl]pyrimidine-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H35N7O6/c1-8-28(41)38-24-16-22(12-10-18(24)2)37-33-35-17-23(30(34-4)40-33)32(43)39-25-15-21(11-9-19(25)3)36-31(42)20-13-26(44-5)29(46-7)27(14-20)45-6/h8-17H,1H2,2-7H3,(H,36,42)(H,38,41)(H,39,43)(H2,34,35,37,40) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XURALSVDCFXBAX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=NC=C(C(=N2)NC)C(=O)NC3=C(C=CC(=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC)C)NC(=O)C=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H35N7O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

625.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chmfl-bmx-078 | |

Q & A

Q1: How does Chmfl-bmx-078 interact with BMX kinase and what are the downstream effects of this interaction?

A1: Chmfl-bmx-078 functions as a type II irreversible inhibitor of BMX kinase. [] This means it binds to the inactive, DFG-out conformation of BMX and forms a covalent bond with the cysteine 496 residue. [] This irreversible binding prevents BMX from transitioning to its active form, thereby inhibiting its kinase activity. While the full downstream effects of BMX inhibition are still being investigated, it's known to play a role in various cellular processes including proliferation, survival, and migration. Therefore, Chmfl-bmx-078 has the potential to impact these processes by inhibiting BMX. Further research is needed to fully elucidate the detailed mechanism of action and its implications.

Q2: Can you elaborate on the structure-activity relationship (SAR) studies conducted for Chmfl-bmx-078 and how modifications to its structure affect its potency and selectivity?

A2: While the provided abstracts do not contain specific details on the SAR studies for Chmfl-bmx-078, they highlight its design involved combining irreversible and type II inhibitor approaches. [] This suggests that modifications targeting the cysteine 496 interaction and those stabilizing the DFG-out conformation of BMX were likely explored during development. Further investigation into publications related to Chmfl-bmx-078 is recommended to uncover the specific SAR data and understand the impact of structural modifications on its activity, potency, and selectivity profile.

Q3: What is the significance of Chmfl-bmx-078's selectivity profile, particularly in relation to other kinases like BTK?

A3: Chmfl-bmx-078 exhibits high selectivity for BMX, achieving at least 40-fold selectivity over BTK kinase. [] This is particularly important because both BMX and BTK belong to the TEC family of kinases and share structural similarities. High selectivity minimizes off-target effects on other kinases, potentially leading to a more favorable safety profile and reducing the likelihood of unwanted side effects. Chmfl-bmx-078's selectivity makes it a valuable pharmacological tool for dissecting BMX-mediated signaling pathways and exploring its therapeutic potential in various diseases.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6H-[1,2,4]Triazolo[4,3-a][1,5]benzodiazepine-6-acetamide, 4,5-dihydro-4-(1H-indol-3-ylmethyl)-N-(1-methylethyl)-5-oxo-1-phenyl-N-(phenylmethyl)-](/img/structure/B606581.png)